molecular formula C24H21F4N3O B2627564 N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 303151-19-1

N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2627564
CAS No.: 303151-19-1
M. Wt: 443.446
InChI Key: MCVSTAJBIMBLJG-UHFFFAOYSA-N
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Description

N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a trifluoromethyl benzamide moiety

Scientific Research Applications

N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide is unique due to the presence of both the fluorophenyl and trifluoromethyl benzamide groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets.

Properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F4N3O/c25-19-4-8-21(9-5-19)30-12-14-31(15-13-30)22-10-6-20(7-11-22)29-23(32)17-2-1-3-18(16-17)24(26,27)28/h1-11,16H,12-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVSTAJBIMBLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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